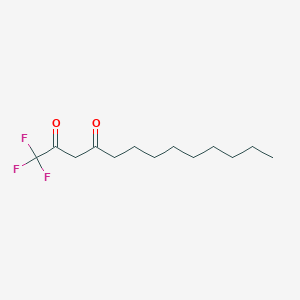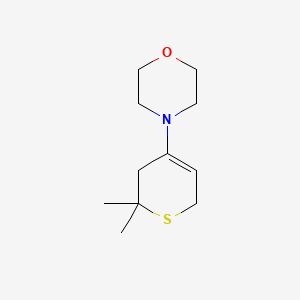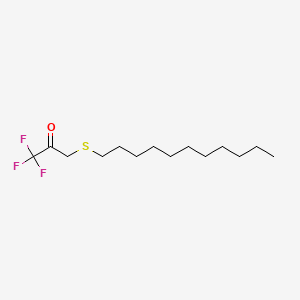![molecular formula C6H12FNOS B14351854 [(tert-Butylsulfanyl)methyl]carbamyl fluoride CAS No. 90293-58-6](/img/no-structure.png)
[(tert-Butylsulfanyl)methyl]carbamyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is an organic compound that features a tert-butylsulfanyl group attached to a methylcarbamyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butylsulfanyl)methyl]carbamyl fluoride typically involves the reaction of tert-butylthiol with a suitable carbamyl fluoride precursor. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
[(tert-Butylsulfanyl)methyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamyl fluoride group can be reduced to form amines.
Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamyl derivatives.
科学的研究の応用
[(tert-Butylsulfanyl)methyl]carbamyl fluoride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butylthiol: Contains the sulfanyl group but lacks the carbamyl fluoride moiety.
tert-Butyllithium: An organolithium compound with different reactivity and applications.
Uniqueness
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is unique due to the presence of both the tert-butylsulfanyl and carbamyl fluoride groups, which confer distinct chemical properties and reactivity
特性
| 90293-58-6 | |
分子式 |
C6H12FNOS |
分子量 |
165.23 g/mol |
IUPAC名 |
N-(tert-butylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H12FNOS/c1-6(2,3)10-4-8-5(7)9/h4H2,1-3H3,(H,8,9) |
InChIキー |
CFKMNKLIQIFULC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCNC(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)




